molecular formula C4H10ClF3N2 B11714924 (4,4,4-Trifluorobutyl)hydrazine hydrochloride

(4,4,4-Trifluorobutyl)hydrazine hydrochloride

Cat. No.: B11714924
M. Wt: 178.58 g/mol
InChI Key: RUTGHRIPOYACIQ-UHFFFAOYSA-N
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Description

(4,4,4-Trifluorobutyl)hydrazine hydrochloride is a chemical compound with the molecular formula C4H10N2Cl1F3. It is a solid substance known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of trifluoromethyl groups, which impart distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4,4-Trifluorobutyl)hydrazine hydrochloride typically involves the reaction of 4,4,4-trifluorobutylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,4,4-Trifluorobutylamine+Hydrazine+Hydrochloric Acid(4,4,4-Trifluorobutyl)hydrazine hydrochloride\text{4,4,4-Trifluorobutylamine} + \text{Hydrazine} + \text{Hydrochloric Acid} \rightarrow \text{this compound} 4,4,4-Trifluorobutylamine+Hydrazine+Hydrochloric Acid→(4,4,4-Trifluorobutyl)hydrazine hydrochloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: (4,4,4-Trifluorobutyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorobutyl oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

(4,4,4-Trifluorobutyl)hydrazine hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4,4,4-Trifluorobutyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and stability. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (Cyclobutylmethyl)hydrazine hydrochloride
  • Phenethyl-hydrazine hydrochloride
  • 4,4,4-Trifluorobutyric acid

Comparison: (4,4,4-Trifluorobutyl)hydrazine hydrochloride is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties compared to other hydrazine derivatives. These groups enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H10ClF3N2

Molecular Weight

178.58 g/mol

IUPAC Name

4,4,4-trifluorobutylhydrazine;hydrochloride

InChI

InChI=1S/C4H9F3N2.ClH/c5-4(6,7)2-1-3-9-8;/h9H,1-3,8H2;1H

InChI Key

RUTGHRIPOYACIQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)CNN.Cl

Origin of Product

United States

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